molecular formula C11H13F2N B12995780 Cyclobutyl(2,5-difluorophenyl)methanamine

Cyclobutyl(2,5-difluorophenyl)methanamine

Cat. No.: B12995780
M. Wt: 197.22 g/mol
InChI Key: ZAUFXXQWRHSAPI-UHFFFAOYSA-N
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Description

Cyclobutyl(2,5-difluorophenyl)methanamine is an organic compound with the molecular formula C11H13F2N. It features a cyclobutyl group attached to a 2,5-difluorophenyl ring, with a methanamine group serving as the functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cyclobutyl(2,5-difluorophenyl)methanamine typically involves the following steps:

    Formation of the Cyclobutyl Group: The cyclobutyl group can be synthesized through cyclization reactions involving suitable precursors.

    Introduction of the Difluorophenyl Group: The 2,5-difluorophenyl group is introduced via electrophilic aromatic substitution reactions.

    Attachment of the Methanamine Group: The final step involves the attachment of the methanamine group through nucleophilic substitution reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the desired transformations .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution Reagents: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted analogs .

Scientific Research Applications

Cyclobutyl(2,5-difluorophenyl)methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of Cyclobutyl(2,5-difluorophenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific context and application .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific combination of a cyclobutyl group and a 2,5-difluorophenyl ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various research and industrial applications .

Properties

Molecular Formula

C11H13F2N

Molecular Weight

197.22 g/mol

IUPAC Name

cyclobutyl-(2,5-difluorophenyl)methanamine

InChI

InChI=1S/C11H13F2N/c12-8-4-5-10(13)9(6-8)11(14)7-2-1-3-7/h4-7,11H,1-3,14H2

InChI Key

ZAUFXXQWRHSAPI-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C(C2=C(C=CC(=C2)F)F)N

Origin of Product

United States

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